Stearic acid, chromium salt

Description

Conventional Preparation Techniques

Traditional methods for synthesizing chromium stearate (B1226849) often involve metathesis reactions, the use of chromium precursors with stearic acid in mixed solvent systems, and reactions utilizing chromium oxide.

Metathesis, or double decomposition, is a common and foundational method for preparing water-insoluble metallic soaps like chromium stearate. ijraset.comgoogle.com This technique involves the reaction of a soluble metal salt with a soluble alkali salt of a fatty acid. ijraset.com

In a typical metathesis reaction for chromium stearate, an aqueous or alcoholic solution of a soluble chromium salt, such as chromium(III) nitrate (B79036) or chromium(III) chloride, is reacted with a solution of an alkali stearate, like sodium stearate. ijraset.comnsps.org.ng The driving force for this reaction is the formation of the water-insoluble chromium stearate precipitate, which can then be separated from the aqueous phase. google.com The process generally involves the following steps:

Dissolving a chromium salt in a suitable solvent.

Preparing a solution of an alkali stearate.

Mixing the two solutions, leading to the precipitation of chromium stearate.

Filtering, washing, and drying the resulting precipitate to obtain the final product.

This method is widely applicable for producing various metallic soaps and can be adapted by changing the metal salt and fatty acid used. ijraset.comnsps.org.ng

Chromium stearate can also be synthesized by reacting chromium precursors directly with stearic acid in a mixed solvent system. This approach is particularly relevant for the preparation of Werner-type chromium complexes, which have applications in imparting water repellency. google.com

A common procedure involves the use of basic chromic chloride (either anhydrous monomeric or polymeric hydrated forms) and stearic acid in a mixture of isopropanol (B130326) and n-pentanol. google.com The reaction is typically carried out by warming the mixture to facilitate the formation of the stearato chrome complex. google.com The use of a mixed solvent system is crucial as it helps to stabilize the resulting complex solution and prevent the formation of undesirable sludge, a common issue when using a single solvent like isopropanol. google.com

The general steps for this synthesis are:

Combining a basic chromic chloride hydrate (B1144303) with stearic acid in a mixed solvent of isopropanol and n-pentanol.

Heating the mixture to a specific temperature (e.g., 50°C) for a set duration.

Cooling the resulting dark green solution and filtering it to remove any insoluble materials. google.com

The ratio of the solvents can be varied to optimize the stability of the final product solution. google.com

Table 1: Effect of Solvent Composition on Sludge Formation in Chromium Stearate Synthesis

| Example | Isopropanol (wt%) | n-Pentanol (wt%) | Sludge (wt%) |

| 1 (Control) | - | - | - |

| 2 | - | - | - |

| 3 | - | - | - |

| 4 | - | - | - |

| 5 | - | - | - |

| 6 | - | - | - |

| 7 | - | - | - |

Note: This table is based on a conceptual representation of data that would be generated from experiments varying solvent compositions to optimize the synthesis of chromium stearate and minimize sludge formation. The specific values are illustrative and would be dependent on detailed experimental results. The control example would typically use a single solvent system, such as isopropanol alone. The weight percent of sludge is determined after a period of storage under specific temperature conditions.

Another conventional method for preparing chromium stearate involves the direct reaction of chromium oxide with stearic acid. patsnap.com This process often requires heating the reactants, sometimes in the presence of a catalyst or in a specific reaction medium, to facilitate the salt-forming reaction.

One patented method describes the reaction of stearic acid, water, chromium oxide, and an amine compound in a reactor. patsnap.com The mixture is heated to drive the reaction towards the formation of chromium stearate. The presence of an amine compound can act as a catalyst or aid in the dispersion of the reactants.

The general procedure is as follows:

Charging a reactor with stearic acid, water, chromium oxide, and an amine compound. patsnap.com

Heating the mixture to initiate and sustain the reaction.

Processing the resulting product to isolate the chromium stearate.

This method offers a direct route to the desired product, utilizing a readily available chromium source.

Advanced and Green Synthesis Approaches

In recent years, there has been a growing emphasis on developing more sustainable and efficient methods for chemical synthesis. This trend extends to the production of chromium stearate, with research focusing on environmentally benign routes and process optimization to control product characteristics.

The principles of green chemistry are being increasingly applied to the synthesis of metallic soaps to reduce the use of hazardous substances and minimize environmental impact. mdpi.com For chromium-containing compounds, this is particularly important.

Green synthesis approaches for compounds structurally related to or synthesized in conjunction with chromium stearate, such as certain metal-organic frameworks (MOFs), highlight the potential for more sustainable practices. mdpi.comresearchgate.net These methods often involve:

The use of less toxic solvents: Replacing traditional organic solvents with water or more environmentally friendly alternatives. mdpi.com

Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

Solvothermal and hydrothermal methods: These techniques, carried out in closed systems, can improve crystallinity and yield, although the choice of solvent is critical to ensure the "greenness" of the process. mdpi.com

Utilization of waste materials: For instance, chromium-based MOFs have been synthesized using chromium recovered from waste sources and organic linkers derived from waste plastics, offering a circular economy approach. researchgate.net

While direct examples for chromium stearate are still emerging, the methodologies developed for similar compounds provide a roadmap for future green synthesis routes.

The physical and chemical properties of chromium stearate, such as its morphology and purity, are critical for its performance in various applications. Process optimization plays a key role in controlling these characteristics.

Factors that can be manipulated to control product morphology and purity include:

Reactant concentrations: Adjusting the molar ratios of the chromium precursor and stearic acid can influence the stoichiometry and purity of the final product.

Reaction temperature and time: These parameters affect the rate of reaction and crystal growth, which in turn influences particle size and morphology. researchgate.net

pH of the reaction medium: The pH can significantly impact the formation and stability of the metallic soap. google.com

Agitation rate: Proper mixing ensures uniform reaction conditions and can affect particle size distribution.

Choice of solvent: As seen in the mixed solvent system, the solvent can influence the stability and purity of the product. google.com

Use of additives: Surfactants or other additives can be used to modulate the morphological features of the product. mdpi.com

For example, in the synthesis of related metal stearates, controlling the reaction conditions in a precipitation process, such as temperature and the rate of addition of reactants, has been shown to influence the melting point and purity of the product. researchgate.net Similarly, in the synthesis of MOFs, adjusting the ratio of components and reaction conditions like microwave power and temperature can control morphology and pore size. mdpi.com

Properties

IUPAC Name |

chromium(2+);octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2.Cr/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVKSRMGWUHEEE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

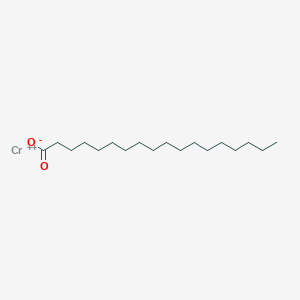

CCCCCCCCCCCCCCCCCC(=O)[O-].[Cr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35CrO2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15907-14-9 | |

| Record name | Stearic acid, chromium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Stearic Acid, Chromium Salt

Complexation and Speciation During Synthesis

The synthesis of stearic acid, chromium salt, formally known as chromium(III) stearate (B1226849), is a process governed by the principles of coordination chemistry. The trivalent chromium ion (Cr³⁺) acts as a central metal atom, coordinating with stearate anions and other ligands to form complex structures. The specific nature of these complexes, their geometry, and their stability are highly dependent on the reaction conditions and the chemical species present during synthesis.

Formation of Werner-Type Chromium Complexes

The coordination compounds formed between chromium(III) and stearic acid are often described as Werner-type complexes. This classification refers to the pioneering work of Alfred Werner, who established the foundations of modern coordination chemistry, including the concept of octahedral geometry for hexacoordinate metal complexes like those of Cr(III). unige.ch In these structures, the central chromium atom is surrounded by six ligands at the vertices of an octahedron. unige.ch

The synthesis of stearato chrome complexes typically involves the reaction of a chromium(III) source with stearic acid in a suitable solvent system. google.comgoogle.com Common starting materials include basic chromic chlorides, which can be either in a monomeric or polymeric hydrated form. google.com For instance, a Werner complex can be prepared by reacting polymeric hydrated basic chromic chloride (Cr₅OH₆Cl₉·12H₂O) or anhydrous monomeric basic chromic chloride (Cr(OH)Cl₂) with stearic acid. google.com

The reaction is generally carried out in a solvent, often a monohydric aliphatic alcohol such as isopropanol (B130326). google.comgoogle.com The process involves heating the mixture to facilitate the dissolution of the reactants and promote the complexation reaction. google.com During this process, the stearate group (C₁₇H₃₅COO⁻) acts as a carboxylic acido group, coordinating with the trivalent nuclear chromium atom. google.comcymitquimica.com

Table 1: Example of Reactants for Werner-Type Chromium Stearate Complex Synthesis This table is interactive. Users can sort and filter the data.

| Reactant | Chemical Formula | Role in Synthesis | Source |

|---|---|---|---|

| Polymeric Basic Chromic Chloride Hydrate (B1144303) | Cr₅OH₆Cl₉·12H₂O | Chromium(III) Source | google.com |

| Anhydrous Monomeric Basic Chromic Chloride | Cr(OH)Cl₂ | Chromium(III) Source | google.com |

| Stearic Acid | C₁₈H₃₆O₂ | Ligand (Stearato Group) | google.comgoogle.com |

| Isopropanol | C₃H₈O | Solvent | google.comgoogle.com |

| n-Pentanol | C₅H₁₂O | Co-solvent (for stability) | google.com |

Influence of Hydroxyl Species and Water on Complex Structure

The presence and concentration of hydroxyl species (OH⁻) and water (H₂O) are critical factors that significantly influence the speciation and structure of the chromium stearate complex during its synthesis. In aqueous solutions, the chromium(III) ion can form strong complexes with hydroxides, and the resulting species are subject to change depending on the pH. nih.gov At pH values between 3.8 and 6.3, Cr(III) predominantly exists as Cr(OH)²⁺ and has a tendency to form polymeric Cr(III) species. nih.gov

In the context of complex synthesis, hydroxide (B78521) ions can react with the aqua ligands ([Cr(H₂O)₆]³⁺) typically surrounding the Cr(III) ion in solution. libretexts.org This reaction involves the removal of protons from the coordinated water molecules, leading to the formation of hydroxo (Cr-OH) and oxo (Cr-O-Cr) bridges. When three of the water ligands are deprotonated, a neutral complex is formed, which is typically insoluble in water. libretexts.org

The controlled addition of water is a crucial step in synthesizing stable and effective stearato chrome complexes. One patented method highlights a two-step process where the initial complexation between basic chromic chloride and a fatty acid is performed while excluding water to a maximum of 6% by weight. google.com Following this, water is deliberately admixed to bring the total water content to between 8% and 50% by weight of the mass, and the mixture is heated. google.com This specific addition of water is essential for creating a novel class of Werner complexes that impart high water repellency without requiring high-temperature curing. google.com

The final structure of these particular complexes is characterized by a ratio of coordinated water to chromium atoms of at least 2:1, and up to 4:1. google.com This controlled hydration and the presence of hydroxyl groups in the coordination sphere are vital for the stability of the final product, helping to prevent the formation of undesirable green insoluble sludge that can be a problem in some commercial preparations. google.com

Table 2: Effect of Water Content on Werner Complex Properties This table is interactive. Users can sort and filter the data.

| Synthesis Step | Water Content (% by weight of total mass) | Consequence | Source |

|---|---|---|---|

| Initial Complexing | < 6% | Formation of initial chrome-acid complex | google.com |

| Admixing & Heating | 8% to 50% | Formation of stable, water-repellent Werner complex | google.com |

Structural Characterization and Spectroscopic Analysis of Stearic Acid, Chromium Salt Complexes

Spectroscopic Probing of Molecular Structure and Bonding

Spectroscopy is a fundamental tool for elucidating the coordination environment of the chromium ion and the structural integrity of the stearate (B1226849) moiety.

FTIR spectroscopy is highly effective for confirming the formation of a metal salt from a carboxylic acid. The analysis of chromium stearate focuses on the vibrational modes of the carboxylate group and the hydrocarbon tail. In free stearic acid, the carbonyl (C=O) stretching vibration of the carboxylic acid group appears as a strong band around 1701-1703 cm⁻¹. researchgate.netresearchgate.net Upon coordination to a metal ion like chromium(III), the carboxylic acid is deprotonated to a carboxylate anion (COO⁻). This results in the disappearance of the C=O band and the appearance of two new characteristic bands: an asymmetric stretching vibration (νₐsym(COO⁻)) and a symmetric stretching vibration (νₛym(COO⁻)). e-journals.in

The asymmetric band typically appears in the range of 1555-1624 cm⁻¹, while the symmetric band is found between 1412-1493 cm⁻¹. e-journals.in The separation between these two wavenumbers (Δν = νₐsym - νₛym) provides valuable information about the coordination mode of the carboxylate ligand to the chromium ion. Other prominent peaks in the spectrum correspond to the long hydrocarbon chain of the stearate ligand, including the asymmetric and symmetric stretching vibrations of methylene (B1212753) (-CH₂) groups around 2919 cm⁻¹ and 2848 cm⁻¹, respectively. researchgate.net

Table 1: Key FTIR Vibrational Frequencies for Stearic Acid and its Chromium Salt

| Vibrational Mode | Stearic Acid (cm⁻¹) | Chromium Stearate (cm⁻¹) | Description |

| ν(C=O) | ~1701 | Absent | Carboxylic acid carbonyl stretch |

| νₐsym(COO⁻) | Absent | ~1555-1624 | Asymmetric carboxylate stretch |

| νₛym(COO⁻) | Absent | ~1412-1493 | Symmetric carboxylate stretch |

| νₐsym(CH₂) | ~2919 | ~2919 | Asymmetric methylene stretch |

| νₛym(CH₂) | ~2848 | ~2848 | Symmetric methylene stretch |

UV-Vis spectroscopy provides information about the electronic transitions within the chromium(III) ion. As a d³ transition metal ion, Cr(III) in an octahedral or pseudo-octahedral coordination environment exhibits characteristic, albeit weak, absorption bands in the visible region. These bands arise from d-d electronic transitions, which are Laporte-forbidden, resulting in low molar absorptivity.

For Cr(III) complexes, two primary spin-allowed transitions are typically observed. These correspond to the transitions from the ⁴A₂g ground state to the ⁴T₂g and ⁴T₁g excited states. A third, higher energy transition to the ⁴T₁g(P) state can also occur. The exact positions of these absorption bands are sensitive to the ligand field strength of the coordinating stearate ligands. The interaction of Cr(III) and Cr(VI) with proteins like bovine serum albumin has been studied using UV-Vis spectroscopy to monitor changes in the metal's coordination environment. nih.gov While specific spectra for pure chromium stearate are not widely published, the determination of chromium in various samples is often performed using UV/VIS spectrophotometry after conversion to a chromate (B82759) species, which absorbs strongly around 540 nm. researchgate.netrsc.org

Table 2: Typical Electronic Transitions for Octahedral Cr(III) Complexes

| Transition | Wavelength Range (nm) | Description |

| ⁴A₂g → ⁴T₂g | ~560-600 | First spin-allowed d-d transition |

| ⁴A₂g → ⁴T₁g | ~400-450 | Second spin-allowed d-d transition |

| ⁴A₂g → ⁴T₁g(P) | ~250-280 | Third spin-allowed d-d transition |

Direct NMR analysis of chromium(III) stearate is generally impractical. The Cr(III) ion is paramagnetic due to its three unpaired electrons in the 3d orbitals. This paramagnetism leads to very rapid nuclear spin relaxation, which causes extreme broadening of NMR signals, often to the point where they become undetectable by standard high-resolution NMR techniques.

However, ¹³C NMR spectroscopy is a powerful tool for characterizing the stearate ligand itself. The spectrum of stearic acid or its esters in a diamagnetic environment provides a reference for the carbon framework. hmdb.ca The ¹³C NMR spectrum of stearic acid shows distinct resonances for the carboxyl carbon, the methylene carbons adjacent to the carboxyl group, the bulk of the methylene carbons in the alkyl chain, and the terminal methyl carbon. researchgate.net

Table 3: Representative ¹³C NMR Chemical Shifts for Stearic Acid

| Carbon Atom | Chemical Shift (ppm) |

| C1 (C=O) | ~180.6 |

| C2 | ~34.1 |

| C3 | ~24.7 |

| C4-C15 | ~29.1-29.7 |

| C16 | ~31.9 |

| C17 | ~22.7 |

| C18 (CH₃) | ~14.1 |

| Note: Chemical shifts are approximate and can vary with solvent and conditions. |

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that specifically detects species with unpaired electrons. scribd.com As Cr(III) is a paramagnetic d³ ion, it is ESR-active. The ESR spectrum of chromium stearate can provide detailed information about the electronic structure and the local symmetry of the Cr(III) center.

The spectrum is expected to be characterized by its g-value, which is a measure of the magnetic moment of the unpaired electrons. For Cr(III) in a distorted octahedral environment, a broad resonance is typically observed. The precise line shape and g-value are sensitive to the coordination geometry and the nature of the chromium-oxygen bonds. ESR has been extensively used to study stearic acid that has been "spin-labeled" with a stable radical group to probe its interactions and mobility in various systems, such as in model wheat starch and gluten systems. nih.govresearchgate.netusu.edu

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical oxidation states of the elements present in a sample. For chromium stearate, XPS is particularly useful for confirming the +3 oxidation state of chromium. The Cr 2p region of the XPS spectrum is characteristic of the chromium oxidation state. researchgate.net

The spectrum for a Cr(III) compound consists of two main peaks, Cr 2p₃/₂ and Cr 2p₁/₂, due to spin-orbit coupling. For Cr(III) oxides and hydroxides, the Cr 2p₃/₂ peak typically appears at a binding energy of approximately 576.5-577.1 eV. researchgate.netscispace.com A key feature for many Cr(III) compounds is the presence of fine structure or multiplet splitting in the Cr 2p peaks, which arises from the interaction between the core hole created during photoemission and the unpaired valence electrons. surfacesciencewestern.comsemanticscholar.org Analysis of the C 1s and O 1s regions can further characterize the stearate ligand, distinguishing between hydrocarbon (C-C, C-H) and carboxylate (O-C=O) environments.

Table 4: Typical XPS Binding Energies for Chromium Stearate Components

| Core Level | Binding Energy (eV) | Species |

| Cr 2p₃/₂ | ~577.0 | Cr(III) |

| Cr 2p₁/₂ | ~586.8 | Cr(III) |

| O 1s | ~531.5 | O=C-O -Cr |

| C 1s | ~285.0 | C -C, C -H |

| C 1s | ~288.5 | O-C =O |

| Note: Binding energies are approximate and require calibration. |

Diffraction and Imaging Techniques for Crystalline and Supramolecular Structures

These methods are essential for understanding the long-range order, particle morphology, and supramolecular assembly of chromium stearate in the solid state.

XRD is the primary technique for analyzing the crystalline structure of materials. Crystalline stearic acid exists in several polymorphic forms, which give rise to characteristic sharp diffraction peaks. researchgate.netrsc.org For instance, the C form of stearic acid is monoclinic and shows strong peaks at 2θ values of 21.6° and 24.0°. researchgate.net

Metal stearates, including chromium stearate, often form lamellar (layered) structures. These structures are characterized by a series of sharp, intense, and equally spaced reflections in the low-angle region of the XRD pattern (typically 2θ < 10°). These reflections correspond to the long d-spacing, which represents the repeating distance of the bilayers of stearate molecules coordinated to the chromium ions. While the high-angle region may show broader, less-defined peaks indicating lower crystallinity within the layers, the low-angle peaks are a clear fingerprint of the ordered lamellar arrangement. Studies on stearic acid doped with other metal ions have shown that the crystalline lattice can be preserved but with induced strain or deformation. mdpi.com

SEM is used to visualize the surface morphology and microstructure of solid materials. For metal stearates, SEM images often reveal a lamellar or plate-like morphology, reflecting the underlying layered crystal structure. Unprocessed stearic acid particles can appear as nearly spherical aggregates, which can be modified into different shapes and sizes. researchgate.net In paints, aluminum stearate has been observed distributed within the paint film. researchgate.net

When coupled with Energy Dispersive X-ray Spectroscopy (SEM-EDS), this technique becomes a powerful tool for elemental analysis. umn.edu An EDS spectrum of chromium stearate would show peaks corresponding to chromium (Cr), oxygen (O), and carbon (C), confirming the elemental composition of the sample and allowing for elemental mapping to show the distribution of these elements across the surface. researchgate.net

TEM offers higher magnification and spatial resolution than SEM, allowing for the visualization of the internal structure and nanoscale features of a material. researchgate.net For chromium stearate, TEM could potentially be used to directly image the lamellar layers, providing precise measurements of the layer spacing (d-spacing), which can then be correlated with XRD results. It can also reveal information about crystallite size, shape, and the presence of any defects or amorphous regions within the material. Advanced techniques like scanning transmission electron microscopy (STEM) can provide near atomic-resolution elemental mapping, which has been used to study the reactions and distribution of chromium within nanoparticles. rsc.org

X-ray Diffraction (XRD) Studies on Solid-State Chromium Soaps

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of solid materials. mdpi.com It provides detailed information about the atomic arrangement, crystal phase, and structural properties of compounds like chromium stearate. When a beam of X-rays interacts with the ordered atomic planes in a crystalline sample, it diffracts at specific angles, producing a unique diffraction pattern. mdpi.com This pattern serves as a fingerprint for the material's crystalline structure.

In the analysis of metal soaps such as chromium stearate, XRD is employed to determine the long-spacing values, which correspond to the bilayer distance of the packed stearate molecules. The presence of sharp, well-defined peaks in an XRD pattern indicates a high degree of crystallinity. researchgate.net For instance, studies on analogous metal soaps like calcium stearate have identified characteristic diffraction peaks corresponding to the orderly arrangement of the metal carboxylate. scispace.com The analysis of these patterns allows for the calculation of interplanar spacings, revealing how the stearate chains are organized in the solid state.

While specific XRD data for chromium stearate is not widely published, the expected analysis would involve identifying the diffraction peaks and using Bragg's Law to calculate the bilayer distance. This provides insight into the lamellar structure formed by the long hydrocarbon chains of the stearate molecules coordinated to the chromium ions.

Table 1: Illustrative XRD Data for a Metal Stearate (Calcium Stearate Analogue)

| 2θ Angle (degrees) | d-spacing (Å) | Miller Index (hkl) |

|---|---|---|

| 6.40 | 13.80 | (001) |

| 19.58 | 4.53 | (110) |

This table is based on data for Calcium Stearate and is illustrative of the type of information obtained from an XRD analysis of a metal soap. scispace.com

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size Analysis

Scanning Electron Microscopy (SEM) is an essential technique for visualizing the surface topography and morphology of solid materials at high magnification. It works by scanning a focused beam of electrons over a sample's surface, which causes the emission of secondary electrons. These are then collected to form a detailed image of the surface.

When applied to chromium stearate, SEM analysis reveals the shape, size, and texture of the particles. Studies on chromium-containing precipitates have shown the formation of distinct crystal shapes, such as hexagonal prisms of varying sizes. researchgate.net In some cases, these prisms can be observed in grouped formations. researchgate.net Analogous studies on other metal stearates, like calcium stearate, have revealed a lamellar (plate-like) crystal morphology, with average particle sizes in the nanometer range. scispace.com SEM is thus crucial for understanding the physical form of the chromium soap, which can influence its properties and applications.

Energy-Dispersive X-ray (EDX) Spectroscopy for Elemental Composition

Often coupled with SEM, Energy-Dispersive X-ray (EDX) Spectroscopy, also known as EDS, is an analytical technique used for the elemental analysis of a sample. wikipedia.org The electron beam from the SEM excites atoms in the sample, causing them to emit X-rays with energies characteristic of each element present. wikipedia.org By measuring the energies and intensities of these X-rays, EDX can identify the elemental makeup of the sample and determine the relative abundance of each element.

For stearic acid, chromium salt, EDX is used to confirm the presence of chromium, carbon, and oxygen, the primary constituent elements. The analysis provides a qualitative and semi-quantitative assessment of the elemental composition. For example, an EDX spectrum of a chromium precipitate would show distinct peaks corresponding to chromium (Cr), alongside other elements that may be present from the synthesis or as impurities. researchgate.net This technique is invaluable for verifying the purity of the compound and ensuring the correct elements are present in the expected ratios. scispace.com

Table 2: Example Elemental Composition of a Chromium-Containing Precipitate by EDX

| Element | Principal Energy Line | Description |

|---|---|---|

| Chromium (Cr) | Kα | Primary component of the salt |

| Calcium (Ca) | Kα | Identified as a principal component in the sample |

| Oxygen (O) | Kα | Component of the stearate carboxyl group |

| Sulfur (S) | Kα | Detected element |

| Silicon (Si) | Kα | Detected element |

| Potassium (K) | Kα | Detected element |

| Sodium (Na) | Kα | Detected element |

Based on findings from an EDX analysis of chromium precipitates. researchgate.net

Mass Spectrometry for Compositional Verification

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. This information can be used to determine the exact molecular weight of a compound, confirming its molecular formula. For a complex like chromium stearate, techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) could be used to generate ions of the complex for analysis.

The resulting mass spectrum would show a peak corresponding to the molecular ion of the chromium stearate complex. The precise mass measured helps to confirm the expected composition, for example, a 3:1 ratio of stearate ligands to a chromium(III) ion. Furthermore, fragmentation patterns observed in the mass spectrum can provide structural information, showing how the molecule breaks apart and offering clues about the bonding between the chromium ion and the stearate ligands.

Advanced Chromium Speciation Methods

The toxicity and bioavailability of chromium are highly dependent on its oxidation state, with chromium(VI) being significantly more toxic than chromium(III). brooksapplied.comservice.gov.uk Therefore, it is crucial to determine the specific oxidation state of chromium within the stearate complex. Advanced speciation methods are employed to separate, identify, and quantify different chromium species.

Hyphenated techniques, which couple a separation method with a sensitive detection method, are the standard for chromium speciation. brooksapplied.com Ion Chromatography (IC) or High-Performance Liquid Chromatography (HPLC) are used to separate Cr(III) and Cr(VI) species, which are then detected and quantified by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). brooksapplied.comnih.govmetrohm.com

These methods often involve:

Sample Preparation: A carefully designed extraction procedure to remove the chromium species from the sample matrix without altering their oxidation state. service.gov.uk

Chromatographic Separation: The use of an ion-exchange column to separate the different chromium species. For instance, Cr(III) can be chelated with a compound like ethylenediaminetetraacetic acid (EDTA) to form a stable anionic complex, allowing it to be separated from the anionic Cr(VI) (present as chromate, CrO₄²⁻) via anion-exchange chromatography. nih.govmetrohm.com

Detection: An ICP-MS instrument is used for highly sensitive and element-specific detection, capable of measuring chromium concentrations at ultra-low levels. brooksapplied.com

Table 3: Comparison of Advanced Chromium Speciation Techniques

| Technique | Separation Principle | Detection Method | Key Advantages |

|---|---|---|---|

| IC-ICP-MS | Ion-exchange chromatography separates Cr(III) and Cr(VI) species. brooksapplied.commetrohm.com | Inductively Coupled Plasma Mass Spectrometry. | High sensitivity, high precision, minimal interferences, and can quantify species at ng/L levels. brooksapplied.commetrohm.com |

These advanced methods are essential for a complete characterization of this compound, ensuring a thorough understanding of not just its structure and composition, but also the specific form of the chromium present.

Catalytic Research Applications of Stearic Acid, Chromium Salt

Catalysis in Organic Reactions

Chromium stearate (B1226849) has demonstrated potential as a catalyst in several key organic reactions. Its performance is often evaluated based on selectivity, conversion rates, and the conditions required for the transformation.

Chromium stearate has been identified as a selective catalyst for the decomposition of hydroperoxides, a reaction of interest in the production of ketones and alcohols from hydrocarbons. A kinetic study on the decomposition of n-pentadecyl hydroperoxide (PDHP) in the presence of chromium stearate revealed its effectiveness. The research showed that at PDHP conversions below 70%, the selectivity of chromium stearate for the formation of ketones was nearly double that of a commercial manganese stearate catalyst. osti.gov However, at higher conversions, the selectivity shifted in favor of alcohol formation. osti.gov

| PDHP Conversion | Predominant Product | Selectivity Note |

|---|---|---|

| Below 70% | Ketones | Nearly twice the selectivity of MnSt₂ catalyst. osti.gov |

| Above 70% | Alcohols | Selectivity shifts from ketones to alcohols at higher conversions. osti.gov |

The oxidative cleavage of olefins is a significant transformation in organic synthesis, leading to the formation of carbonyl compounds such as aldehydes, ketones, and carboxylic acids. While chromium(VI) reagents are known to facilitate such reactions, specific research detailing the use of stearic acid, chromium salt as the catalyst for the oxidative cleavage of terminal olefins is not extensively documented in the available literature.

Generally, the mechanism of olefin cleavage by chromium(VI) can be complex and may involve the formation of a chromate (B82759) ester intermediate, followed by decomposition. wikipedia.org The reaction conditions and the specific nature of the chromium catalyst can influence the product distribution. For instance, some chromium-catalyzed oxidations of alkenes can yield epoxides as intermediates, which can then be cleaved to form carbonyl compounds. While other metals like copper have been shown to catalyze the selective oxidative cleavage of terminal olefins to aldehydes, further research is needed to establish the specific catalytic activity and mechanism of chromium stearate in this particular application.

In the broader context of chromium catalysts, copper chromite catalysts have been historically significant in the industrial hydrogenation of fatty acids and their esters to produce fatty alcohols. These catalysts operate under high pressure and temperature conditions. The hydrogenation of fatty acid methyl esters, for example, is typically carried out at temperatures between 200-300°C and pressures of 20.3–30.4 MPa.

Copper chromite has also been used as an adjunct catalyst in combination with nickel catalysts for the hydrogenation of unsaturated fatty acids that are otherwise difficult to hydrogenate. google.com In such systems, the hydrogenation can be conducted at temperatures ranging from 150°C to 300°C and pressures from 40 psig up to 300 psi or greater. google.com The presence of the chromium component is thought to enhance the catalytic activity and stability. The addition of alkali or alkaline earth metals to copper chromite catalysts can further improve selectivity towards fatty alcohols by reducing acid sites on the catalyst surface, which can otherwise promote undesirable side reactions. google.com

| Catalyst System | Substrate | Temperature Range | Pressure Range | Primary Product |

|---|---|---|---|---|

| Copper Chromite | Fatty Acid Methyl Esters | 200-300°C | 20.3–30.4 MPa | Fatty Alcohols |

| Nickel with Copper Chromite Adjunct | Unsaturated Fatty Acids | 150-300°C google.com | ≥ 40 psig google.com | Hydrogenated Fatty Acids |

Mechanistic Investigations of Catalytic Activity

Understanding the mechanism of a catalyst is crucial for optimizing its performance and for the rational design of new catalytic systems.

A comparison of the kinetic characteristics of PDHP decomposition with those of other hydroperoxides, such as cumene, tert-butyl, and cyclohexyl hydroperoxides, suggests that these reactions proceed through different mechanisms. osti.gov This indicates that the structure of the hydroperoxide plays a significant role in determining the reaction pathway and kinetics when chromium stearate is used as the catalyst.

The catalytic activity of chromium compounds is intrinsically linked to the nature of the active sites and the reaction pathways they enable. For oxidation reactions, the formation of peroxochromium(VI) complexes has been observed in the reaction of chromium(VI) with hydrogen peroxide in acidic media. acs.org These intermediates are key to the catalytic cycle. In the oxidation of alcohols, it is proposed that a chromate ester is formed, which then decomposes to the corresponding carbonyl compound. wikipedia.org

In some instances, the immobilization of chromium onto a support can lead to the reconstruction of catalytic active sites. For example, immobilized chromium has been shown to form "Cr-O-Co" active sites on a cobalt-based composite, enhancing its performance in sulfite oxidation by improving O₂ adsorption. nih.govacs.org This concept of active site reconstruction could be relevant to understanding the behavior of chromium stearate under various reaction conditions.

In the context of hydrogenation with copper chromite catalysts, the active form of the catalyst is generated through a reduction/activation treatment, typically with hydrogen at elevated temperatures. tum.de This process leads to the formation of metallic copper on the spinel structure, which is believed to be crucial for the catalytic activity. tum.de The spinel support itself may also play a role in the reaction mechanism. tum.de

Comparative Analysis with Other Metallic Stearate Catalysts

The catalytic efficacy of this compound, is best understood through a comparative lens, juxtaposed with other metallic stearates. The choice of the metal cation is a determining factor in the catalytic performance, influencing selectivity, reaction rates, and the nature of the catalyzed reaction itself. Research into metallic stearates reveals distinct roles, ranging from primary catalysis in specific organic reactions to co-catalysis and stabilization in polymerization and thermal degradation processes.

Performance in Hydroperoxide Decomposition

A significant area of research for metallic stearate catalysts is in the decomposition of hydroperoxides, a critical step in the oxidation of hydrocarbons. A kinetic study on the decomposition of n-pentadecyl hydroperoxide (PDHP) provides a direct comparative analysis between this compound (chromium(III) stearate), and manganese(II) stearate.

| Catalyst | Primary Product Selectivity (at <70% PDHP Conversion) | Key Research Finding |

|---|---|---|

| This compound | High (Favors Ketone Formation) | Exhibits almost twice the selectivity for ketones compared to Manganese stearate. researchgate.net |

| Manganese(II) stearate | Lower (Relative to Cr salt) | Less selective for ketone formation in the initial stages of the reaction. researchgate.net |

Broader Catalytic Roles and Applications

While direct, quantitative comparisons across a wide range of reactions are limited in existing literature, a qualitative analysis reveals the distinct catalytic roles of various metallic stearates. Transition metal stearates, including those of iron, cobalt, and nickel, are often explored for their potential in thermal and oxidative processes, sometimes acting as precursors to highly active metal oxide nanoparticle catalysts. researchgate.net In contrast, stearates of main group metals like calcium and zinc are more commonly associated with stabilization and co-catalysis in polymer science.

Zinc Stearate: Research shows that zinc stearate can act as a catalyst in the thermal degradation of hydrocarbons. For instance, it has been found to accelerate the thermal degradation of paraffin wax in an air atmosphere, with reaction rate constants nearly doubling compared to the wax alone. core.ac.ukresearchgate.net This indicates a catalytic role in oxidation reactions. In polymer processing, its function is often described as a heat stabilizer and an "acid scavenger," which neutralizes acidic catalyst residues, thereby preventing polymer degradation. hbkeao.cnxindatalc.com

Calcium Stearate: Similar to zinc stearate, calcium stearate functions as a stabilizer and lubricant in plastics. nimbasia.comnanotrun.com Its catalytic role is often indirect, serving as a "halogen absorbent" in polyolefins to quench residual primary catalysts. hbkeao.cn However, it has been noted to accelerate the decomposition of tetralyl hydroperoxide, with its catalytic effect being greater than that of cadmium or strontium stearates but less than that of zinc or magnesium stearates. researchgate.net

Other Transition Metal Stearates (Fe, Co, Ni): Stearates of iron, cobalt, and nickel are recognized for their potential in facilitating thermal reactions, particularly in the upgrading of heavy oil. researchgate.net They can undergo thermal degradation and hydrolysis to form finely dispersed metal oxide nanoparticles in situ, which are themselves highly effective catalysts. researchgate.net While specific comparative data for the stearate compounds is scarce, the catalytic utility of their respective metals is well-established. Cobalt complexes are known catalysts for aerobic oxidation reactions nih.gov, while iron-based catalysts are versatile for a wide range of organic transformations. nih.govmdpi.comnih.gov Nickel catalysts are classically used for hydrogenation reactions. quora.commdpi.comresearchgate.net This suggests that their stearate salts are valuable precursors for generating these catalytically active species under reaction conditions.

| Metallic Stearate | Primary Catalytic Application / Role | Key Research Findings / Observations |

|---|---|---|

| This compound | Selective Oxidation Catalyst | Demonstrates high selectivity for ketone formation in hydroperoxide decomposition. researchgate.net |

| Zinc Stearate | Thermal Degradation Catalyst / Co-catalyst | Accelerates thermal oxidation of paraffin wax; acts as an acid scavenger in polymers. core.ac.ukxindatalc.com |

| Calcium Stearate | Polymer Co-catalyst / Stabilizer | Neutralizes acidic catalyst residues in polyolefins; shows moderate activity in hydroperoxide decomposition. researchgate.nethbkeao.cn |

| Iron Stearate | Catalyst Precursor | Serves as a precursor for iron oxide nanoparticle catalysts in thermal processes. researchgate.net |

| Cobalt Stearate | Catalyst Precursor | Precursor for cobalt oxide catalysts, particularly for oxidation reactions. researchgate.netnih.gov |

| Nickel Stearate | Catalyst Precursor | Precursor for nickel-based catalysts, typically used in hydrogenation. researchgate.netquora.com |

Surface and Interfacial Chemistry of Stearic Acid, Chromium Salt

Adsorption Phenomena and Surface Interaction Mechanisms

The adsorption of stearic acid, chromium salt, onto surfaces is a critical first step in its function as a surface modifier. This process is driven by the reduction of surface free energy and the formation of stable chemical bonds between the molecule and the substrate. wikipedia.org The mechanisms of interaction are highly dependent on the nature of the substrate, particularly for metal and metal oxide surfaces where strong chemical attachments can occur.

This compound, can form highly organized, surface-active layers on various substrates. The stearate (B1226849) component, with its long 18-carbon chain, orients itself to create a densely packed layer. wikipedia.org This process can lead to the spontaneous formation of self-assembled monolayers (SAMs), which are ordered molecular assemblies created by the adsorption of molecules onto a surface. wikipedia.org

The formation of these layers is a two-step process: first, the chemisorption of the head groups onto the substrate, followed by the slower organization of the tail groups. wikipedia.org On substrates like glass, layers of stearic acid chromium salt can be deposited via spin-coating to achieve a specific molecular alignment. researchgate.net Research on analogous systems, such as the deposition of stearic acid onto polished chromium surfaces, has demonstrated the ability to build successive monomolecular layers, confirming the strong tendency for these molecules to form organized films. tu-chemnitz.de The stability of such monolayers is significantly greater than that of physisorbed films due to the strong chemical bonds formed with the substrate. wikipedia.org Studies on other long-chain molecules, like octadecylphosphonic acid on cobalt-chromium alloys, further illustrate the principles of how these organized, thin films are formed on chromium-containing surfaces. nih.govresearchgate.netnih.gov

The chemical attachment of this compound, to metal and metal oxide surfaces is primarily governed by the interaction between the stearate's carboxylate head group and the metal or metal oxide layer on the substrate. Most metals, including chromium, naturally form a thin oxide layer when exposed to air. lehigh.edumdpi.com This oxide layer presents a surface rich in metal cations and hydroxyl groups, which serve as active sites for chemical bonding.

The chromium (III) ion in the stearate salt can coordinate with surface hydroxyl groups, while the carboxylate groups of the stearate can form strong bonds with the chromium atoms in the substrate's oxide layer. lehigh.eduresearchgate.net This interaction is analogous to the chemisorption observed with other self-assembling molecules, where phosphonic or silane (B1218182) head groups form stable covalent bonds with metal oxide surfaces. wikipedia.orgnih.gov The resulting bond is a robust, coordinate covalent linkage that firmly anchors the stearate molecule to the surface. This strong attachment is fundamental to the stability of the resulting surface modification. nih.gov

Modification of Surface Characteristics and Wettability

The formation of an adsorbed layer of this compound, dramatically alters the surface properties of a substrate, most notably its wettability. The stearate molecules align with their hydrophobic hydrocarbon tails oriented away from the surface, creating a new, low-energy interface.

This modification transforms a typically hydrophilic metal or metal oxide surface into a highly hydrophobic or even superhydrophobic one. researchgate.netmdpi.com Research has demonstrated that applying stearic acid to a chrome oxide layer on a copper substrate can produce a superhydrophobic film with a high water contact angle and a low sliding angle. theiet.org The combination of the inherent roughness of the substrate and the low surface energy provided by the stearic acid modification is key to achieving this state. researchgate.netscielo.br The long, nonpolar -CH2- and -CH3 groups of the stearic acid chains are responsible for repelling water. researchgate.net This principle is widely applied to render various materials water-repellent. google.combaerlocher.com

Table 1: Wettability Modification on Various Substrates

| Substrate | Modifying Agent/Process | Initial Water Contact Angle | Final Water Contact Angle | Sliding Angle | Reference |

| Chrome Oxide Layer on Copper | Stearic Acid Modification | - | 165.4° | 1.8° | researchgate.nettheiet.org |

| Aluminum Alloy (AMg6) | Alkaline Etching + Stearic Acid | 44° | 151° | 7° | mdpi.com |

| ZnO Nanorods | Stearic Acid Modification (8 mM) | - | 152° | 9° | researchgate.net |

Role in Coatings and Film Formation

The ability of this compound, to form stable, hydrophobic surface layers makes it a valuable component in coatings and film-forming applications. It is used to impart water repellency to various hydrophilic materials, including paper, leather, and textiles. google.com The compound can be formulated into solutions, often as a Werner complex, which can be applied to a surface to form a protective, water-resistant film. google.com

In the context of paints and pigments, related metallic stearates are known to function as dispersing agents and to prevent the settling of pigments. culturalheritage.org They coat the surface of pigment particles, preventing them from aggregating and helping to suspend them within the paint vehicle. culturalheritage.org The chromium stearate complex itself can form a film, as demonstrated in its use for creating alignment layers for liquid crystals. researchgate.net Furthermore, the modification of surfaces with stearic acid on a pre-existing chrome oxide layer is a method for fabricating robust, superhydrophobic films with significant anti-corrosion properties. researchgate.nettheiet.org These films provide a physical barrier that prevents water from reaching the underlying substrate, thereby inhibiting corrosion. mdpi.com

Tribological Performance and Lubrication Research

Boundary Lubrication Properties of Chromium Stearate (B1226849)

Boundary lubrication is a critical regime in tribology where the lubricating film is too thin to completely separate the moving surfaces, leading to some asperity contact. The effectiveness of a boundary lubricant is determined by its ability to form a durable, low-shear-strength film on the surfaces to minimize friction and prevent seizure.

The lubricating properties of stearates on metal surfaces are often linked to their ability to form metallic soaps through chemical reactions. In the context of chromium-containing surfaces, such as stainless steel, stearic acid and its derivatives can form a chromium stearate-like film in-situ. Research has shown that the presence of chromium in steel is a significant factor in the effectiveness of certain lubricants. For instance, experiments have demonstrated that unsaturated hydrocarbons show improved boundary lubrication on stainless steel specifically because of their chemical attachment to the chromium or chromium oxide on the surface. tandfonline.comtandfonline.com This interaction forms a protective surface film that reduces intermetallic contact. tandfonline.comtandfonline.com

The formation of this adsorbed layer is crucial. Studies on fatty acids have shown that their adsorption on iron-based surfaces occurs through the acid group, leading to the formation of a carboxylate function, which is essentially the metallic soap (e.g., chromium stearate). This process can be a form of chemisorption, where a strong chemical bond forms between the lubricant molecule and the metal surface. The resulting film, often a monolayer, is well-arranged and provides a low-friction interface.

The effectiveness of this boundary lubrication is highlighted by the significant reduction in friction compared to un-lubricated or poorly lubricated surfaces. The chemical reaction between the fatty acid and the metallic oxides on the surface is considered evidence of soap formation, which is critical for efficient lubrication of reactive metals like chromium. acs.org

Table 1: Frictional Properties of Lubricants on Stainless Steel

| Lubricant | Description | Frictional Improvement Mechanism |

| Vinyl Stearate | A polar olefin | Chemical attachment to chromium/chromium oxide on the steel surface, reducing intermetallic contact. tandfonline.comtandfonline.com |

| 1-Cetene | An unsaturated hydrocarbon | Lowers friction and wear compared to its saturated analog (cetane) due to interaction with the chromium constituent of the steel. tandfonline.comtandfonline.com |

| Lauric Acid | A saturated fatty acid | Poorly lubricates unreactive materials like chromium, suggesting the necessity of a chemical reaction (soap formation) for effective lubrication. acs.org |

Function as Lubricants in Extreme Pressure Environments

Extreme pressure (EP) lubricants are formulated to prevent catastrophic wear and seizure of components operating under very high loads. These lubricants typically contain additives that react with the metal surfaces at elevated temperatures and pressures to form a sacrificial protective layer.

While specific research detailing chromium stearate as a primary EP additive is limited, the behavior of metallic stearates in general provides insight into its potential function. Metallic stearates are known to improve both internal and external lubrication in material processing. valtris.com The protective film formed by the reaction of stearic acid with a chromium surface can be considered a tribochemical film. Such films are crucial in EP lubrication. They are designed to have a lower shear strength than the base metal, so sliding occurs within the film itself, protecting the underlying surfaces from direct contact and welding.

The stability of the chromium stearate film is key to its performance. The chemical bond formed between the stearate and the chromium surface is robust, allowing the film to withstand high pressures. This prevents the destructive metal-to-metal contact that would otherwise occur when the hydrodynamic lubricant film breaks down under extreme loads. crcindustries.com The principle is that the additive forms a film that is intergrown with the oxide on the steel, enhancing its mechanical stability and durability. cmu.edu

Interfacial Phenomena in Lubricated Systems (e.g., Adsorption on Tribo-surfaces)

The effectiveness of chromium stearate as a lubricant is fundamentally governed by interfacial phenomena, primarily the adsorption of the lubricant molecules onto the rubbing (tribo-chemical) surfaces. This process involves the attachment of the long-chain stearate molecules to the chromium or chromium oxide layer on the substrate.

The mechanism involves the polar head group of the stearic acid molecule interacting with the metallic surface. This can lead to two primary types of adsorption:

Physisorption: A weaker form of adsorption based on van der Waals forces.

Chemisorption: A stronger adsorption involving the formation of a chemical bond, resulting in a metallic soap (chromium stearate). The friction process itself can favor the formation of this carboxylate function.

Studies using molecular dynamics simulations have shown that stearic acid molecules can form a close-packed and well-ordered monolayer on surfaces. This self-assembled monolayer presents a low-energy, low-friction surface. The orientation of the molecules, typically with the long hydrocarbon tails pointing away from the surface, contributes to the low shear properties of the boundary film.

The creation of these films is a tribochemical reaction—a chemical reaction induced by friction and pressure. X-ray absorption measurements of surfaces lubricated with stearic acid have shown that the acid monolayer is almost instantaneously converted to the corresponding metallic soap (stearate) upon rubbing. cmu.edu This tribofilm can be highly durable. On chromium-containing steels, the tribofilm formed by fatty acids has been identified as consisting of iron, chromium, nickel, and oxygen, indicating a complex reaction layer. nih.gov

Table 2: Adsorption and Tribofilm Characteristics

| Phenomenon | Description | Significance in Lubrication |

| Chemisorption | Formation of a chemical bond between the stearate's polar head and the chromium surface, creating a metallic soap. | Results in a strong, durable boundary film that is resistant to high pressures and temperatures. |

| Monolayer Formation | Stearate molecules self-assemble into a single, ordered layer on the surface. | Creates a low-shear interface that minimizes friction and wear. |

| Tribochemical Reaction | Chemical reactions activated by the frictional energy at the sliding interface. | Leads to the in-situ formation and replenishment of the protective chromium stearate film during operation. cmu.edu |

Application in Drilling Fluid Technology

Drilling fluids, or muds, are essential for oil and gas drilling operations. They perform several functions, including cooling and lubricating the drill bit, transporting rock cuttings to the surface, and maintaining hydrostatic pressure. stanford.edu The chemical composition of these fluids is complex and often includes various additives to enhance performance.

While chromium compounds have been used in drilling fluids, particularly as thinners or deflocculants, environmental concerns have led to a shift from hexavalent chromium (Cr(VI)) to the less toxic trivalent chromium (Cr(III)). stanford.edugoogle.com Chromium stearate is a chromium(III) compound. americanelements.com

Stearates are also used in drilling fluid formulations, often as defoamers. Stearate-based defoamers are versatile liquids that can effectively remove entrapped air from water-based muds under a wide range of conditions, including high temperatures and varying pH levels. oil-drilling-fluids.com This helps to stabilize pump pressure and ensure the consistent density of the fluid. oil-drilling-fluids.com

Given that both chromium (in its trivalent state) and stearates are utilized in drilling fluids for different purposes, the use of chromium stearate could potentially offer multifunctional benefits. Its lubricating properties could help reduce torque and drag on the drill string, while its chemical nature aligns with the components already used in some mud systems. The application of chromium acetate (B1210297) with other compounds as a drilling fluid additive demonstrates the utility of chromium(III) salts in this technology. google.com

Integration in Polymer and Composite Material Systems

Function as Processing Aids and Melt Flow Modifiers

The anticipated benefits of using chromium stearate (B1226849) as a processing aid would include:

Reduced extruder torque and die pressure.

Improved mold filling and release characteristics in injection molding.

Enhanced surface finish of the final product.

The effectiveness of a metallic stearate as a melt flow modifier is dependent on its compatibility with the polymer matrix, its melting point, and its concentration. It is plausible that chromium stearate could be used to modify the rheological properties of various thermoplastics, such as polyolefins and PVC, though empirical data is needed to quantify this effect.

Application as Acid Scavengers and Stabilizers in Polymers

Polymers, particularly those like polyvinyl chloride (PVC) or polyolefins produced using Ziegler-Natta catalysts, can contain acidic residues from their polymerization process. These acidic residues can catalyze the thermal degradation of the polymer during processing and over its service life, leading to discoloration and a loss of mechanical properties. Metallic stearates are commonly employed as acid scavengers to neutralize these harmful residues. baerlocher.com

The general reaction mechanism involves the metallic salt reacting with the acid (e.g., HCl from PVC degradation) to form a neutral metal chloride and stearic acid. baerlocher.com In the case of chromium stearate, the reaction would be:

Cr(C₁₇H₃₅COO)₃ + 3 HCl → CrCl₃ + 3 C₁₇H₃₅COOH

This neutralization reaction helps to improve the thermal stability of the polymer. While specific studies detailing the acid scavenging efficiency of chromium stearate are scarce, it is expected to function in this capacity. The choice of a particular metallic stearate for stabilization can also depend on synergistic effects with other additives in the formulation. baerlocher.com

Dispersing Agent Characteristics for Pigments and Additives

In the production of masterbatches and filled polymer composites, achieving a uniform dispersion of pigments and additives is crucial for consistent color and performance. Metallic stearates can act as dispersing agents by coating the surface of the pigment or filler particles. baerlocher.com This coating reduces the inter-particle friction and improves the compatibility between the inorganic filler/pigment and the organic polymer matrix. researchgate.net

The use of chromium stearate as a dispersing agent could offer the following advantages:

Improved color development and consistency in pigmented plastics.

Enhanced dispersion of inorganic fillers like calcium carbonate or talc, potentially leading to improved mechanical properties.

Prevention of agglomeration of additives during compounding.

The effectiveness of chromium stearate as a dispersing agent would be influenced by the surface chemistry of the pigment or filler and the processing conditions.

Influence on Polymer and Rubber Mechanical Properties

The incorporation of metallic stearates can have a multifaceted effect on the mechanical properties of polymers and rubber compounds. As a processing aid and dispersing agent, improved processing and better dispersion of fillers can indirectly lead to enhanced mechanical performance. For instance, a more uniform dispersion of reinforcing fillers can result in higher tensile strength and impact resistance. researchgate.net

Conversely, at higher concentrations, metallic stearates can act as plasticizers, potentially reducing the tensile strength and modulus of the material while increasing its elongation at break. The interaction between the metallic cation and the polymer matrix or other additives can also play a role.

In rubber compounding, metallic stearates are known to influence the vulcanization process and the properties of the final vulcanizate. They can act as activators for certain accelerators and also function as internal lubricants and mold release agents. hallstarindustrial.comakrochem.com While zinc stearate is widely used in this capacity, the specific effects of chromium stearate on the cure characteristics and mechanical properties of various rubber formulations, such as styrene-butadiene rubber (SBR) or natural rubber (NR), are not well-documented in publicly available literature.

Further empirical research is required to fully characterize the specific impact of stearic acid, chromium salt on the mechanical properties of a given polymer or rubber system.

Computational and Theoretical Studies of Stearic Acid, Chromium Salt

Density Functional Theory (DFT) Calculations for Chromium-Carboxylate Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for studying the interactions between metal ions and organic ligands, such as the chromium-carboxylate bond in chromium stearate (B1226849).

A key aspect revealed by DFT is the influence of multibody interactions on the stability of the metal-carboxylate complex. The energetic behavior is determined by a balance between the stabilizing charge transfer from the carboxylate to the metal ion and the destabilizing repulsion between adjacent carboxylate groups. nih.govresearchgate.net DFT can quantify this charge transfer and calculate the binding energies, which indicate the strength of the chromium-stearate bond. These calculations have shown that the coordination strength and stability can vary significantly with the oxidation state of the chromium ion. For example, calculations on chromium-acetate complexes suggest that Cr(VI) forms a stronger and more stable complex with the carboxylate ligand compared to other oxidation states. scirp.org The stabilization energies derived from Natural Bond Orbital (NBO) analysis can further confirm the extent of charge transfer and the strength of the metal-ligand interaction. scirp.org

Table 1: Illustrative DFT-Calculated Properties for Chromium-Carboxylate Complexes Data based on findings for chromium-acetate complexes as a proxy for chromium-stearate.

| Property | [CrIII(RCOO)3]0 | [CrVI(RCOO)3]3+ |

| Average Cr-O Bond Length (Å) | 2.01 | 1.85 |

| Binding Energy (ΔE) | Lower | Higher |

| NBO Interaction Energy E(2) (kcal·mol−1) | 36.52 | 96.95 |

Molecular Dynamics Simulations for Self-Assembly and Interfacial Behavior

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique is well-suited for studying the collective behavior of chromium stearate molecules, such as their self-assembly into larger structures and their behavior at interfaces.

In an MD simulation, the system is modeled as a collection of particles, and their trajectories are calculated by numerically solving Newton's equations of motion. The forces between particles are described by a molecular mechanics force field. researchgate.net For a complex system like chromium stearate in a solvent, MD simulations can predict how individual molecules aggregate. Due to its amphiphilic nature (a polar carboxylate head group attached to a nonpolar hydrocarbon tail), chromium stearate is expected to form ordered structures like micelles or lamellar sheets in solution, a behavior characteristic of chromonic liquid crystals. worktribe.com

MD simulations can provide valuable insights into:

Self-Assembly: The process of spontaneous aggregation from randomly dispersed molecules into ordered stacks or other structures can be observed over time. worktribe.com

Structural Properties: The simulations can determine key structural parameters of the aggregates, such as the average distance between the chromium-carboxylate heads and the orientation of the stearate tails.

Thermodynamics of Aggregation: By calculating the potential of mean force (PMF), the free energy of association between molecules can be determined, providing a quantitative measure of the stability of the aggregates. worktribe.com

Interfacial Behavior: MD can be used to model the behavior of chromium stearate at a solid-liquid or liquid-air interface, which is crucial for its applications in coatings and as a lubricant. The simulations can show how the molecules orient themselves at the surface to reduce interfacial energy. mdpi.com

Table 2: Typical Parameters for an MD Simulation of a Metal Stearate System

| Parameter | Example Value | Description |

| Force Field | OPLS-AA / CHARMM | A set of equations and parameters describing the potential energy of the system. |

| System Size | ~500 chromium stearate molecules, ~50,000 solvent molecules | The number of molecules included in the simulation box. |

| Temperature | 300 K | Controlled using a thermostat (e.g., Nosé-Hoover). |

| Pressure | 1 atm | Controlled using a barostat (e.g., Parrinello-Rahman). |

| Simulation Time | 100 - 500 ns | The duration of the simulation, determining the timescale of observable phenomena. |

| Time Step | 2 fs | The small interval at which forces and positions are updated. |

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical analysis, often employing DFT, provides a fundamental understanding of the electronic properties of a molecule, which in turn govern its reactivity. researchgate.net For chromium stearate, these methods can map out the distribution of electrons and identify the parts of the molecule most likely to participate in chemical reactions.

The electronic structure is often described in terms of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and stability of the molecule. researchgate.net A smaller gap generally implies higher reactivity.

Quantum chemical calculations can also determine other key electronic descriptors:

Electron Density Distribution: This shows where electrons are most concentrated in the molecule. For chromium stearate, this would highlight the high electron density around the oxygen atoms of the carboxylate group and the delocalization of electrons involving the chromium d-orbitals.

Mulliken Charges: These calculations assign a partial charge to each atom in the molecule, indicating the extent of ionic character in the bonds. This is useful for understanding electrostatic interactions.

Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are the likely sites for chemical attack.

The coordination environment and electronic configuration of the chromium ion significantly influence the electronic structure and properties, such as magnetism. uni-freiburg.de Quantum chemical calculations can predict the spin state of the complex and how interactions between adjacent chromium ions might lead to interesting magnetic behaviors. uni-freiburg.de

Table 3: Hypothetical Quantum Chemical Properties of Chromium (III) Stearate

| Property | Calculated Value | Significance |

| EHOMO | -6.8 eV | Relates to electron-donating ability. |

| ELUMO | -1.2 eV | Relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | ~2.5 D | Measures the overall polarity of the molecule. |

| Mulliken Charge on Cr | +1.5 to +2.0 | Indicates significant ionic character in the Cr-O bonds. |

Predictive Modeling of Material Performance

Predictive modeling, particularly using machine learning (ML) algorithms, is an emerging approach in materials science to establish quantitative structure-property relationships (QSPR). researchgate.net This methodology can be applied to chromium stearate to forecast its performance in various applications based on its fundamental chemical and physical features.

The process involves creating a computational model that learns from a dataset of known materials. For chromium stearate and related compounds, the model would be trained on a dataset containing molecular descriptors (input features) and corresponding experimental performance data (output targets).

Input Features: These can be derived from theoretical calculations (like DFT and quantum chemistry) or from the known chemical structure. Examples include Cr-O bond length, stearate chain length, HOMO-LUMO gap, dipole moment, and calculated binding energies. researchgate.net

Output Targets: These are the macroscopic performance properties of interest, such as thermal decomposition temperature, coefficient of friction in a lubricant formulation, or catalytic activity for a specific reaction.

Machine Learning Models: Various algorithms like Random Forest, Gradient Boosting, or Artificial Neural Networks can be trained on the dataset to find complex, non-linear relationships between the input features and the output targets. researchgate.netmdpi.com

Once trained and validated, these models can be used to:

Predict Performance: Estimate the performance of novel or uncharacterized chromium stearate derivatives without the need for extensive experimentation.

Optimize Materials: Identify the key molecular features that control a desired property, guiding the design of new compounds with enhanced performance.

Sensitivity Analysis: Determine how sensitive a performance metric is to changes in specific molecular descriptors. researchgate.net

Table 4: Example Framework for a Predictive Model of Lubricant Performance

| Input Features (Molecular Descriptors) | Output Target (Performance Property) |

| Cr-O Bond Dissociation Energy | Coefficient of Friction |

| Stearate Chain Length | Wear Scar Diameter |

| HOMO-LUMO Gap | Oxidation Stability |

| van der Waals Surface Area | Thermal Decomposition Temperature |

| Number of Chromium Centers per Unit Volume | Load-Carrying Capacity |

Advanced Applications and Emerging Research Directions

Role as Precursors in Nanomaterial Synthesis

Chromium stearate (B1226849) serves as a valuable precursor material in the bottom-up synthesis of specialized nanomaterials. Its organic and inorganic components can be leveraged to control the formation and properties of chromium-containing nanostructures and to modify existing material architectures.

The synthesis of chromium and chromium oxide nanoparticles is an area of significant research due to their applications in catalysis, pigments, and advanced coatings. researchgate.net Various chemical and thermal methods have been developed to produce these nanoparticles, often relying on chromium salts as the source of chromium. researchgate.netnanografi.com Methods such as thermal decomposition, precipitation, and hydrothermal synthesis are commonly employed to create chromium oxide (Cr₂O₃) nanoparticles with controlled sizes, typically ranging from 20 to 70 nanometers. nanografi.comorientjchem.org

In these processes, a precursor compound provides the chromium ions that are then transformed into nanoparticles under controlled conditions. While many studies use precursors like chromium (III) chloride or potassium dichromate, the fundamental principle involves the decomposition of the precursor to form the desired nanostructure. researchgate.netnanografi.com Chromium stearate can theoretically serve a similar function, with the stearate component acting as a stabilizing agent or a fuel during thermal decomposition, potentially influencing the morphology and surface properties of the resulting nanoparticles.

| Synthesis Method | Example Precursor | Resulting Nanoparticle | Typical Size Range (nm) |

|---|---|---|---|

| Aqueous Precipitation | Chromium (III) Sulfate | Cr₂O₃ | 20 - 70 |

| Thermal Decomposition | Chromium (III) Chloride | Cr | ~45 |

| Hydrothermal Synthesis | Chromium Oxy-Hydroxide | Cr₂O₃ | 20 - 30 |

| Electrochemical Method | Potassium Dichromate | Cr₂O₃ | Not Specified |

Layered double hydroxides (LDHs) are a class of materials with a unique layered structure that can be modified for various applications, including as polymer fillers and catalysts. tandfonline.comresearchgate.net The modification of LDHs with stearate anions, derived from stearic acid, is a key strategy to enhance their compatibility with polymer matrices and to increase the spacing between their layers (basal spacing). researchgate.netnih.gov

Research has demonstrated the successful modification of Cobalt-Chromium (CoCr) LDHs and Magnesium-Aluminum (MgAl) LDHs using stearic acid or sodium stearate. researchgate.netnih.govresearchgate.net In this process, the stearate anions intercalate into the interlayer region of the LDH, replacing the original inorganic anions. tandfonline.com This intercalation significantly increases the distance between the layers, which facilitates the entry of large polymer chains and improves the dispersion of the LDH within a polymer matrix. tandfonline.com For example, the modification of CoCr-LDH with sodium stearate was shown to increase its basal spacing from 7.366 Å to 25.214 Å. nih.govresearchgate.net This modification is crucial for developing advanced polymer nanocomposites with enhanced properties. researchgate.net

| LDH Type | Modifying Agent | Initial Basal Spacing (Å) | Final Basal Spacing (Å) |

|---|---|---|---|

| Cobalt-Chromium (CoCr) LDH | Stearic Acid | 7.366 | 7.428 |

| Cobalt-Chromium (CoCr) LDH | Sodium Stearate | 7.366 | 25.214 |

| Magnesium-Aluminum (Mg3Al) LDH | Stearate Anions | 8.72 | 31.68 |

| Zinc-Aluminum (Zn3Al) LDH | Stearate Anions | 8.77 | 24.94 |

Environmental Fate and Transformation of Chromium Stearate (Research Perspectives)